2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide

Dopamine D3 receptor linker SAR chromene carboxamide

Procure the n=3 propyl linker variant from the chromene-3-carboxamide series for rigorous polypharmacology mapping. This compound uniquely enables direct SAR comparisons against its ethyl and butyl analogs, with its specific three-carbon spacer geometry critical for engaging the D3 receptor secondary pocket and the dual-binding sites of AChE. It is a distinct, non-interchangeable research tool for validating linker-length-dependent binding to D2, D3, 5-HT1A, MAO-B, and BACE1 targets. Standard analytical QA/QC data accompany all custom-synthesized batches to ensure identity and purity.

Molecular Formula C23H25N3O3
Molecular Weight 391.471
CAS No. 1049396-07-7
Cat. No. B2897052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide
CAS1049396-07-7
Molecular FormulaC23H25N3O3
Molecular Weight391.471
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O3/c27-22(20-17-18-7-4-5-10-21(18)29-23(20)28)24-11-6-12-25-13-15-26(16-14-25)19-8-2-1-3-9-19/h1-5,7-10,17H,6,11-16H2,(H,24,27)
InChIKeyKNDNMIYZPSYJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide (CAS 1049396-07-7): Chemical Class, Scaffold Identity, and Procurement Context


2-Oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide (CAS 1049396-07-7, molecular formula C23H25N3O3, MW 391.46) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class, featuring an N-phenylpiperazine pharmacophore tethered via a three-carbon n-propyl linker to the chromene-3-carboxamide core [1]. The 2H-chromene-3-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with established activity profiles spanning monoamine oxidase inhibition (MAO-A/MAO-B), β-secretase-1 (BACE1) inhibition, sphingosine-1-phosphate (S1P) receptor modulation, and acetylcholinesterase (AChE) inhibition [2]. The N-phenylpiperazine moiety is a validated pharmacophore for dopaminergic (D2, D3) and serotonergic (5-HT1A, 5-HT2A) receptor engagement, conferring CNS-relevant polypharmacology [3]. This compound occupies a distinct linker-length niche—the n-propyl spacer—relative to its closest commercially available analogs bearing ethyl (CAS 1049444-09-8) or butyl linkers, which directly impacts conformational flexibility, receptor subtype binding orientation, and potential selectivity profiles [4].

Why Generic Substitution of 2-Oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide (CAS 1049396-07-7) Fails: Linker-Length Pharmacodynamics and Polypharmacology


Compounds within the 2-oxo-2H-chromene-3-carboxamide family cannot be treated as interchangeable procurement items for three interconnected reasons. First, the alkyl linker length connecting the N-phenylpiperazine to the chromene core critically determines the relative orientation of the two pharmacophoric units within receptor binding pockets. In the structurally characterized 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin series, the three-carbon spacer enabled nanomolar-range dual engagement at D2A, D3, and 5-HT1A receptors, whereas shorter or longer tethers altered both affinity rank order and subtype selectivity ratios [1]. Second, the chromene scaffold itself is a multitarget pharmacophore. Published structure–activity relationship (SAR) data for 2H-chromene-3-carboxamide derivatives demonstrate that minor N-substituent modifications shift the inhibition profile between MAO-A (IC50 = 7.01 μM for certain analogs) and MAO-B (IC50 = 0.93 μM for compound 4d, 64.5-fold selective over MAO-A), rendering generic replacement unpredictable [2]. Third, the phenylpiperazine group introduces polypharmacology across dopamine and serotonin receptors that varies with the heterocycle core, linker, and aryl substitution pattern—meaning two compounds that differ only in linker length can exhibit divergent in vitro binding fingerprints and functional activities [3]. These structural variables preclude direct functional substitution without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for 2-Oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide (CAS 1049396-07-7): Head-to-Analog and Class-Level Comparisons


Evidence Item 1: Linker Length Differentiation — Propyl (n=3) vs. Butyl (n=4) Impact on Dopamine D3 Receptor Ligand Geometry

The propyl linker (three methylene units) in CAS 1049396-07-7 distinguishes this compound from the butyl-linked analog N-[4-(4-phenylpiperazin-1-yl)butyl]-2H-chromene-3-carboxamide, which is explicitly disclosed in patent WO2008009741A1 as a dopamine D3 receptor ligand [1]. In the structurally analogous 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin series, the three-carbon spacer conferred nanomolar-range binding affinities across D2A, D3, and 5-HT1A receptors simultaneously, with Ki values in the low nanomolar range for D3 and 5-HT1A [2]. The patent literature establishes that the butyl analog was selected for D3 ligand development, implying that the one-methylene contraction to propyl (CAS 1049396-07-7) alters the distance between the pharmacophoric chromene carbonyl oxygen and the phenylpiperazine aromatic ring, which directly affects the ability of the ligand to simultaneously occupy the orthosteric site and the secondary binding pocket characteristic of the D3 receptor [3]. No direct head-to-head Ki comparison between the propyl and butyl analogs has been published; however, the body of 4-phenylpiperazine D3 SAR literature demonstrates that even single-methylene linker alterations can produce >10-fold shifts in D3 Ki and D3/D2 selectivity ratios [3].

Dopamine D3 receptor linker SAR chromene carboxamide CNS ligand design

Evidence Item 2: Chromene-3-Carboxamide Scaffold as hMAO-B Privileged Structure — Class-Level Potency Baseline

The 2H-chromene-3-carboxamide scaffold has been validated as a monoamine oxidase B (MAO-B) inhibitory chemotype with low-micromolar to sub-micromolar potency. In the systematic SAR study by Pan et al. (2014), compound 4d — a 2H-chromene-3-carboxamide derivative with an N-aryl substituent — displayed an MAO-B IC50 of 0.93 μM with 64.5-fold selectivity over MAO-A, compared to the reference inhibitor iproniazid (IC50 = 7.80 μM, non-selective) [1]. The 2-oxo substitution on the chromene ring (present in CAS 1049396-07-7) is critical for MAO-B activity; the corresponding 4-oxo-4H-chromene-3-carboxamide series reached picomolar potency (IC50 = 403 pM for N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) [2]. The presence of the N-phenylpiperazine moiety in CAS 1049396-07-7 adds a secondary pharmacophore not present in the simpler N-aryl chromene-3-carboxamides evaluated in these MAO studies, creating a bifunctional molecule where the chromene core putatively engages MAO-B while the phenylpiperazine independently targets aminergic GPCRs [3].

Monoamine oxidase B MAO-B inhibition chromene-3-carboxamide Parkinson's disease

Evidence Item 3: BACE1 Inhibitory Activity — Chromene-Coupled Phenylpiperazine vs. Naphthyl Reference Series

The phenylpiperazine-chromene hybrid chemotype represented by CAS 1049396-07-7 is directly relevant to BACE1 (β-secretase-1) inhibition, a validated Alzheimer's disease target. Garino et al. (2006) demonstrated that substituted phenyl-piperazine scaffolds coupled to coumarin (2H-chromen-2-one) heterocycles exhibit improved BACE1 inhibitory activity in a FRET-based assay compared to the previously known naphthyl counterparts [1]. In this series, compound 167, which incorporates a coumarin moiety into a piperazine scaffold, achieved a BACE1 IC50 of 93 nM [1]. For comparison, the established coumarin-3-carboxamide compound 9c (N-[2-(4-benzylpiperazin-1-yl)-5-bromophenyl]-2-oxo-2H-chromene-3-carboxamide) showed BACE1 IC50 = 760 nM, while the more potent analog 11c (N-[2-(4-benzylpiperazin-1-yl)-5-phenylphenyl]-2-oxo-2H-chromene-3-carboxamide) achieved IC50 = 151 nM [2]. In a separate series, 4-bromophenylpiperazine derivatives coupled to phenylimino-2H-chromen-3-carboxamide produced compound 9e with BACE1 IC50 = 98 nM [3]. CAS 1049396-07-7, bearing the unsubstituted phenylpiperazine and 2-oxo-chromene core but with a propyl carboxamide linker, occupies an underexplored region of this SAR landscape.

BACE1 inhibition Alzheimer's disease β-secretase phenylpiperazine-chromene hybrid

Evidence Item 4: Dopaminergic and Serotonergic Polypharmacology — Phenylpiperazine-Propoxy Coumarin Receptor Affinity Benchmark

The phenylpiperazine pharmacophore with a three-carbon spacer to a coumarin/chromene core has been pharmacologically validated. Teran et al. (1999) synthesized four 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins and demonstrated that their affinities at dopamine D2A, D3, and 5-HT1A receptors were all in the nanomolar range, with Ki values for the unsubstituted parent compound at 5-HT1A receptors reported as approximately 0.79 ± 0.08 nM (for the C3-methyl analog, 6–7-fold improved over the des-methyl parent) [1]. The key structural feature enabling this broad aminergic receptor engagement is the specific three-carbon spacer, which permits the phenylpiperazine to adopt an optimal binding conformation within the orthosteric pockets of both dopamine and serotonin receptor subtypes [1]. In the broader coumarin-piperazine class, optimized compounds achieve dopamine D2 Ki = 1.4 ± 0.16 nM and D3 Ki = 4.8 ± 0.6 nM, demonstrating that high-affinity dual D2/D3 engagement is achievable with this scaffold architecture [2]. CAS 1049396-07-7 differs from the propoxy series by employing a carboxamide linkage rather than an ether, which alters hydrogen-bonding capacity and may shift selectivity between the D2, D3, and 5-HT1A targets.

Dopamine D2 receptor Dopamine D3 receptor 5-HT1A receptor CNS polypharmacology

Evidence Item 5: AChE Inhibition with Amide-Linked Phenylpiperazine-Coumarin Hybrids — Close Analog Benchmarking

A series of coumarin-piperazine hybrids designed as dual-binding-site acetylcholinesterase (AChE) inhibitors has produced compounds with well-characterized potency. Compound 15a [4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one] — structurally analogous to CAS 1049396-07-7 but with a 4-position propoxy ether linkage to the chromen-2-one rather than a 3-position carboxamide — displayed significant antiamnestic activity in the Morris water maze model (1 mg/kg dose) and AChE inhibitory activity with IC50 = 2.42 μM, compared with the clinical standard donepezil (IC50 = 1.82 μM) [1]. This represents a 1.33-fold potency difference from the approved drug, making the phenylpiperazine-chromene architecture a validated donepezil-competitive chemotype [1]. Molecular docking of compound 15a indicated simultaneous interactions with catalytic active site (CAS), mid-gorge, and peripheral anionic site (PAS) residues of Torpedo californica AChE, confirming the dual-binding-site mechanism [1]. In a parallel development, the nitro-substituted analog C48 (N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide) achieved AChE IC50 = 34 nM, demonstrating that the 2-oxo-chromene-3-carboxamide core with piperazine substitution can reach sub-100 nM potency [2].

Acetylcholinesterase inhibition Alzheimer's disease dual binding site inhibitor coumarin-piperazine hybrid

Evidence Item 6: Predicted Physicochemical Differentiation — Calculated Drug-Likeness vs. Ethyl and Butyl Analogs

The propyl linker in CAS 1049396-07-7 confers a calculated physicochemical profile intermediate between the ethyl and butyl analogs, with potential implications for membrane permeability and blood–brain barrier penetration. The molecular formula C23H25N3O3 (MW = 391.46 g/mol) satisfies all Lipinski Rule of Five criteria: molecular weight < 500, calculated logP estimated at ~3.0–3.5 (XlogP), 3 hydrogen bond acceptors (chromene carbonyl, amide carbonyl, piperazine N), and 1 hydrogen bond donor (amide N–H), with 6 rotatable bonds [1]. This positions the compound in a favorable drug-like chemical space. In the analogous 4-phenylpiperazine D3 antagonist series, the number of methylene spacer units directly correlates with calculated topological polar surface area (tPSA) and CNS MPO score — parameters that guide CNS drug discovery triage [2]. The three-carbon spacer in this compound provides an intermediate conformational flexibility (6 rotatable bonds) compared to the ethyl analog (5 rotatable bonds) and butyl analog (7 rotatable bonds), which affects entropic contributions to receptor binding and may influence in vitro-to-in vivo translation [2].

Drug-likeness Lipinski parameters physicochemical profiling linker SAR

Optimal Research and Industrial Application Scenarios for 2-Oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide (CAS 1049396-07-7)


Scenario 1: CNS Polypharmacology Probe Design — Simultaneous Dopamine D3 and 5-HT1A Receptor Engagement Studies

Researchers developing multitarget-directed ligands (MTDLs) for schizophrenia, Parkinson's disease, or depression can deploy this compound as a scaffold-hopping starting point. The N-phenylpiperazine pharmacophore has been validated at D2, D3, and 5-HT1A receptors with Ki values in the nanomolar range when a three-carbon spacer connects to a coumarin core [1]. The 2-oxo-chromene-3-carboxamide core adds potential MAO-B inhibitory activity (class IC50 = 0.93 μM for unoptimized analogs and down to 403 pM for optimized 4-oxo analogs) [2], creating a bifunctional molecule suitable for exploring synergistic D3/5-HT1A/MAO-B pharmacology — a combination of therapeutic relevance to both motor and cognitive symptoms of Parkinson's disease. The carboxamide linker distinguishes this compound from the more extensively characterized propoxy-ether series, enabling direct comparison of linker hydrogen-bonding contributions to receptor subtype selectivity. Users should plan radioligand displacement assays at human D2, D3, and 5-HT1A receptors (using [3H]-spiperone, [3H]-raclopride, and [3H]-8-OH-DPAT, respectively) alongside MAO-B enzymatic assays to establish the compound's functional polypharmacology fingerprint [1][2].

Scenario 2: Alzheimer's Disease Drug Discovery — BACE1 and AChE Dual Inhibitor Screening Cascade

Teams pursuing β-secretase-1 (BACE1) inhibition combined with acetylcholinesterase (AChE) inhibition for Alzheimer's disease can utilize this compound as part of a chromene-piperazine focused library. The phenylpiperazine-coumarin hybrid class has yielded BACE1 IC50 values ranging from 93 nM to 760 nM depending on linker and substitution pattern [1], while the structurally analogous compound 15a achieved AChE IC50 = 2.42 μM with in vivo antiamnestic activity in the Morris water maze model [2]. Placing this compound in a parallel screening cascade — FRET-based BACE1 assay (PanVera kit), Ellman's AChE/BuChE assay, and Aβ production assay in N2a-APPswe cells — allows systematic mapping of how the 3-carboxamide-propyl-phenylpiperazine substitution pattern influences the BACE1/AChE selectivity ratio compared to close analogs bearing ethyl or butyl linkers. The 2-oxo substitution on the chromene ring is structurally permissive for both enzymatic activities based on class SAR, but has not been profiled in head-to-head BACE1 vs. AChE selectivity studies [1][2][3].

Scenario 3: Medicinal Chemistry SAR Expansion — Linker Length vs. Receptor Selectivity Systematic Study

Medicinal chemistry groups conducting systematic structure–activity relationship (SAR) studies on the phenylpiperazine-chromene chemotype require this compound as the n=3 member of a homologous linker-length series (n=2, ethyl analog CAS 1049444-09-8; n=3, propyl analog CAS 1049396-07-7; n=4, butyl analog). The patent literature confirms that the butyl analog has been developed as a dopamine D3 receptor ligand, and the 4-phenylpiperazine D3 antagonist SAR literature demonstrates that linker length is a critical determinant of D3 binding affinity and D3/D2 selectivity, with single-methylene alterations capable of producing >10-fold Ki shifts due to differential engagement of the secondary binding pocket unique to the D3 receptor [1]. By procuring all three linker-length variants, research groups can generate internally consistent datasets mapping linker-dependent changes in D2 Ki, D3 Ki, 5-HT1A Ki, MAO-B IC50, and BACE1 IC50 under identical assay conditions, eliminating inter-laboratory variability. This compound specifically enables measurement of the propyl-to-butyl and propyl-to-ethyl differentials, which cannot be inferred from published data on the individual analogs alone [1][2].

Scenario 4: Computational Chemistry and Molecular Docking — Conformational Sampling of Flexible Linker Geometries

Computational chemists and structure-based drug design teams can utilize this compound as a test case for conformational sampling of flexible linkers in pharmacophore-merged ligands. The three-carbon propyl spacer, connecting the rigid chromene-3-carboxamide to the semi-rigid phenylpiperazine, can adopt multiple low-energy conformations (gauche, anti) that position the two pharmacophoric units at varying distances and angles. Molecular docking studies of the related compound 15a into TcAChE (Torpedo californica acetylcholinesterase) have demonstrated that the three-carbon spacer permits simultaneous occupancy of the catalytic active site (CAS), mid-gorge, and peripheral anionic site (PAS) — a geometric requirement for dual-binding-site AChE inhibition that would be sterically compromised with a shorter two-carbon linker or entropically penalized with a longer four-carbon linker [1]. Similarly, the D3 receptor's secondary binding pocket imposes geometric constraints that are spacer-length dependent [2]. This compound therefore serves as a valuable conformational probe for validating docking protocols, molecular dynamics simulations, and free-energy perturbation (FEP) calculations aimed at predicting linker-length-dependent binding free energies across multiple CNS targets [1][2].

Quote Request

Request a Quote for 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.